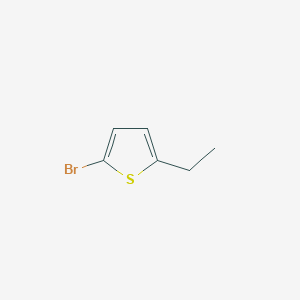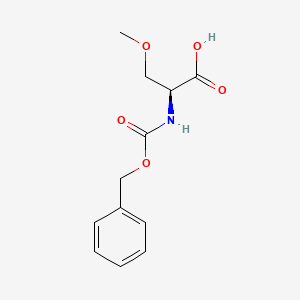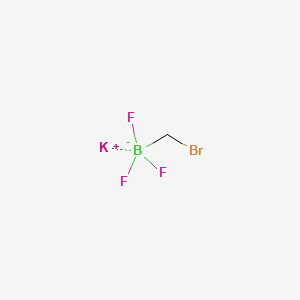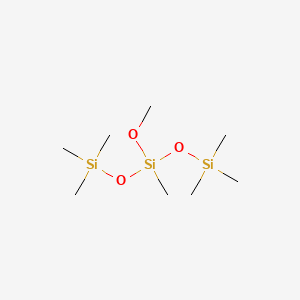
1-Chloro-6-methyl-5-nitroisoquinoline
Übersicht
Beschreibung
“1-Chloro-6-methyl-5-nitroisoquinoline” is a chemical compound with the molecular formula C10H7ClN2O2 . It has a molecular weight of 222.63 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7ClN2O2/c1-6-2-3-8-7 (9 (6)13 (14)15)4-5-12-10 (8)11/h2-5H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Amination of Nitroisoquinolines
- Woźniak and Nowak (1994) conducted a study on the amination of nitroisoquinolines, including 5-Nitro-, 3-methyl-5-nitro-, 5, 7-dinitro-, 5-chloro-8-nitro- and 8-chloro-5-nitroisoquinoline. They used a liquid methylamine solution of potassium permanganate for this process, leading to the production of mono- or bis(methylamino)-substituted nitro compounds. This study provides insights into the chemical behavior and potential applications of nitroisoquinolines in organic synthesis (Woźniak & Nowak, 1994).
Reductive Alkylating Agents
- Vanelle et al. (1994) explored 1-Chloromethyl-5-nitroisoquinoline as a new reductive alkylating agent. They demonstrated its reactivity with 2-nitropropane anion, indicating its potential application in medicinal chemistry, particularly in the synthesis of potentially antineoplastic agents (Vanelle, Rathelot, Maldonado, & Crozet, 1994).
Synthesis of Acyl Transfer Catalysts
- Chen Pei-ran (2008) reported the synthesis of novel Acyl Transfer Catalysts using 1-chloro-5-nitroisoquinoline. The compound was synthesized from 1-chloroisoquinoline and identified through nuclear magnetic resonance and mass spectrometry, highlighting its potential as a catalyst in chemical reactions (Chen Pei-ran, 2008).
Bioreductively Activated Prodrug System
- Parveen et al. (1999) investigated a bioreductively activated prodrug system using 5-Chloromethyl-1-methyl-2-nitroimidazole. Their research indicated the potential of the 2-nitroimidazol-5-ylmethyl unit for selective drug delivery to hypoxic tissues, which is crucial for targeting cancer cells in low-oxygen environments (Parveen, Naughton, Whish, & Threadgill, 1999).
Ortho Methylation via Vicarious Nucleophilic Substitution
- Achmatowicz et al. (2008) described a method for ortho methylation of nitroheteroaryls, including 6-methyl-5-nitroisoquinoline, using vicarious nucleophilic substitution. This technique is significant for the efficient and scalable synthesis of heteroaromatic compounds (Achmatowicz, Thiel, Gorins, Goldstein, Affouard, Jensen, & Larsen, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-6-methyl-5-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-2-3-8-7(9(6)13(14)15)4-5-12-10(8)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLPTUUERGDBAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,4S,9S,10R,13R,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B1632175.png)









